Fmoc-O-methyl-D-Ser

カタログ番号 B567204

CAS番号:

1279032-69-7

分子量: 341.363

InChIキー: YFWAFELGMGZCHL-QGZVFWFLSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

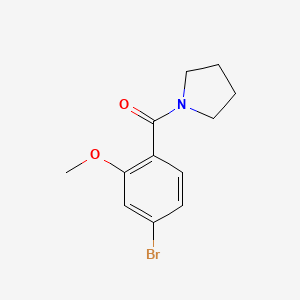

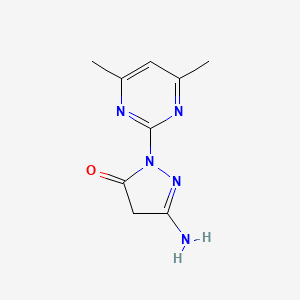

Fmoc-O-methyl-D-Ser is a chemical compound with the molecular formula C19H19NO5 . It is used in research and development .

Synthesis Analysis

Fmoc-O-methyl-D-Ser is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the synthesis of peptides in virtually any scale . The Fmoc group is removed using a two-step mechanism reaction favored by the use of cyclic secondary amines .Molecular Structure Analysis

The molecular structure of Fmoc-O-methyl-D-Ser consists of 19 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms . The structure can be further analyzed using tools like ChemSpider .Chemical Reactions Analysis

The Fmoc group in Fmoc-O-methyl-D-Ser can be removed using a weak base such as triethylamine . This process is crucial for the synthesis of peptides .Physical And Chemical Properties Analysis

Fmoc-O-methyl-D-Ser has a molecular weight of 341.36 . More detailed physical and chemical properties can be obtained from resources like ChemicalBook .科学的研究の応用

1. Application in Green Chemistry

- Summary : Fmoc-protected amino acids, such as Fmoc-O-methyl-D-Ser, are used in the modification of amino acids. The C-terminus carboxylic acid usually needs to be protected, typically as a methyl ester .

- Methods : The standard cleavage of methyl esters requires either highly basic or acidic conditions, which are not compatible with Fmoc or acid-labile protecting groups . Mild orthogonal ester hydrolysis conditions are systematically explored using calcium (II) iodide as a protective agent for the Fmoc protecting group and optimized for a broad scope of amino esters .

- Results : The optimized reaction improved on the already known trimethyltin hydroxide, as it produced better yields with greener, inexpensive chemicals and a less extensive energy expenditure .

2. Application in Solid Phase Peptide Synthesis

- Summary : The Fmoc strategy is widely used in solid phase peptide synthesis (SPPS). Fmoc-protected amino acids are crucial for securing a good quality product .

3. Application in Amino Acid Derivatization

- Summary : Fmoc-protected amino acids are used in the derivatization of amino acids. It is usually the Boc-protected (backbone chain) amino acids that are used for the synthesis of those modified amino acids, but this strategy faces several drawbacks .

- Methods : Many reaction conditions involving the side chain are not directly compatible with the usual Fmoc-protected amino acids, as the free carboxylate can carry out nucleophilic side-reactions on alkyl halide, for example, if not adequately protected .

- Results : The use of Fmoc-protected amino acids in amino acid derivatization has shown to be more efficient and less expensive than other methods .

4. Application in Low Molecular Weight Organic Gelators

- Summary : Fmoc-based low molecular weight organic gelators are used in various potential applications .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The current findings provide a lead to construct or design various new synthetic Fmoc-based low molecular weight organic gelators .

5. Application in Hydrogel Construction

- Summary : Several fluorenylmethoxycarbonyl (Fmoc)-functionalized amino acids and peptides have been used to construct hydrogels, which find a wide range of applications .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The current findings provide a lead to construct or design various new synthetic Fmoc-based low molecular weight organic gelators .

6. Application in Suppressing Diketopiperazine Formation

- Summary : Diketopiperazine (DKP) formation is a ubiquitous side reaction in solid-phase peptide synthesis (SPPS) that is highly sequence-dependent . An optimized Fmoc-removal strategy using 2% DBU, 5% piperazine/NMP could evidently minimize both the traceless and ordinary DKP formation in SPPS .

- Methods : The study used an alternative Fmoc-removal solution 2% DBU (1,8-diazabicyclo[5.4.0]undec-7-ene)/5% piperazine/NMP which led to drastic DKP reduction relative to 20% piperidine/DMF .

- Results : This strategy could also enhance the Fmoc-removal kinetics compared to the conventional 20% piperidine/DMF treatment .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO5/c1-24-11-17(18(21)22)20-19(23)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,20,23)(H,21,22)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFWAFELGMGZCHL-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601208514 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-methyl-D-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601208514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-O-methyl-D-Ser | |

CAS RN |

1279032-69-7 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-methyl-D-serine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1279032-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-methyl-D-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601208514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl-thieno[2,3-d]pyrimidin-2-yl-amine](/img/structure/B567128.png)

![1-[4-(2-Aminoethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B567132.png)

![3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B567142.png)